Product packaging for 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole(Cat. No.:)

3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole

Cat. No.: B11812070
M. Wt: 338.96 g/mol
InChI Key: CUSDKCHBTYGLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole (CAS 1339845-31-6) is a high-purity chemical building block with the molecular formula C 9 H 5 Cl 2 IN 2 and a molecular weight of 338.96 . This compound belongs to a class of substituted pyrazoles that are of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a dichlorophenyl group and an iodine atom on the pyrazole core, makes it a valuable intermediate for the synthesis of more complex molecules. Researchers are exploring its potential as a key precursor in the development of ligands for various biological targets. Structurally similar pyrazole derivatives have been extensively studied as potent antagonists and inverse agonists for the cannabinoid CB1 receptor, a key target in neuropharmacology . The iodine atom at the 4-position offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5Cl2IN2 B11812070 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5Cl2IN2

Molecular Weight

338.96 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-4-iodo-1H-pyrazole

InChI

InChI=1S/C9H5Cl2IN2/c10-5-1-2-6(7(11)3-5)9-8(12)4-13-14-9/h1-4H,(H,13,14)

InChI Key

CUSDKCHBTYGLRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2)I

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 2,4 Dichlorophenyl 4 Iodo 1h Pyrazole and Its Structural Analogs

Retrosynthetic Analysis and Key Precursors for 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole Synthesis

Retrosynthetic analysis of this compound reveals several logical bond disconnections to identify key starting materials. The synthesis strategy generally involves the formation of the pyrazole (B372694) ring followed by its functionalization, or the use of pre-functionalized precursors.

A primary disconnection is the C4-I bond, suggesting that the final step could be a regioselective iodination of the 3-(2,4-dichlorophenyl)-1H-pyrazole precursor. This approach is common due to the high nucleophilicity of the C4 position on the pyrazole ring, which facilitates electrophilic substitution.

A second set of disconnections breaks the pyrazole ring itself, pointing towards the classical Knorr pyrazole synthesis. This involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.orgresearchgate.net To construct the target molecule, the 1,3-dicarbonyl precursor must bear the 2,4-dichlorophenyl moiety. Key precursors for this route would therefore include:

Hydrazine or hydrazine hydrate as the N-N source.

A β-dicarbonyl compound such as 1-(2,4-dichlorophenyl)-1,3-butanedione or a synthetic equivalent. These can be prepared from simpler starting materials like 2',4'-dichloroacetophenone.

Alternatively, a cross-coupling strategy can be envisioned. Disconnecting the bond between the pyrazole and the dichlorophenyl ring suggests a reaction between a 3-halopyrazole (e.g., 3-iodo-1H-pyrazole) and a (2,4-dichlorophenyl)boronic acid via a Suzuki-Miyaura coupling reaction. mdpi.com This route would require the synthesis of the appropriate organometallic and halogenated pyrazole precursors.

The retrosynthetic pathways can be summarized as:

Pathway A (Iodination last): 3-(2,4-Dichlorophenyl)-1H-pyrazole + Iodinating Agent → Target Compound

Pathway B (Cyclocondensation): 1-(2,4-Dichlorophenyl)-β-diketone + Hydrazine → 3-(2,4-Dichlorophenyl)-1H-pyrazole (followed by iodination)

Pathway C (Cross-Coupling): 4-Iodo-3-halopyrazole + (2,4-Dichlorophenyl)boronic acid → Target Compound

Novel and Efficient Synthetic Routes for Substituted 4-Iodo-1H-pyrazoles

The synthesis of 4-iodo-1H-pyrazoles is of great interest as these compounds are versatile building blocks for creating more complex molecules through cross-coupling reactions. sciforum.netresearchgate.net

The C4 position of the pyrazole ring is electron-rich and thus prone to electrophilic substitution. Several methods have been developed for the highly regioselective introduction of an iodine atom at this position.

Common strategies involve the use of molecular iodine (I₂) in the presence of an oxidizing agent or other electrophilic iodine sources.

CAN-Mediated Iodination: Ceric ammonium nitrate (CAN) can be used with elemental iodine to afford 4-iodopyrazoles in a highly regioselective manner. nih.gov

Potassium Iodate System: A novel method utilizes potassium iodate (KIO₃) as the iodinating agent with a diphenyl diselenide ((PhSe)₂) catalyst under acidic conditions. This allows for the direct iodination of the C4 position of pyrazole rings generated in situ. nih.gov

Hypervalent Iodine Reagents: Phenyliodine dichloride (PhICl₂) can mediate the formation of reactive electrophilic species from sources like ammonium thiocyanate or potassium selenocyanate, leading to functionalization at the C4 position. beilstein-journals.org

Electrochemical Iodination: The electrosynthesis of 4-iodo-substituted pyrazoles can be achieved through the iodination of pyrazole precursors on a platinum anode in aqueous potassium iodide (KI) solutions. researchgate.net The efficiency of this process is influenced by the nature and position of substituents on the pyrazole ring. researchgate.net

Nitrogen Triiodide: A convenient and green method for iodination involves the in-situ formation of nitrogen triiodide, which can effectively iodinate a series of pyrazole derivatives. sciforum.net

The choice of reagent and conditions depends on the specific substrate and the presence of other functional groups.

The 2,4-dichlorophenyl group can be introduced either before or after the formation of the pyrazole ring.

Cyclocondensation Reactions: This is the most traditional method for pyrazole synthesis, involving the reaction of a 1,3-difunctional system with hydrazine or its derivatives. nih.gov To incorporate the 2,4-dichlorophenyl moiety at the C3 position, a precursor such as 1-(2,4-dichlorophenyl)-1,3-butanedione is reacted with hydrazine. This reaction typically proceeds at ambient or elevated temperatures, sometimes in an acidic medium, to give the corresponding pyrazole with good yields and regioselectivity. researchgate.netnih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. The Suzuki-Miyaura reaction is particularly useful for coupling aryl halides with arylboronic acids. mdpi.comnih.gov For the synthesis of 3-(2,4-dichlorophenyl)pyrazoles, this could involve:

Reacting a 3-halopyrazole with (2,4-dichlorophenyl)boronic acid.

Reacting a 3-pyrazolylboronic acid with a 1-halo-2,4-dichlorobenzene derivative.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. mdpi.comresearchgate.net For instance, Pd(PPh₃)₄ is a commonly used catalyst with bases like K₃PO₄ in solvents such as 1,4-dioxane. mdpi.com This methodology allows for the late-stage introduction of the dichlorophenyl group, which can be advantageous in complex syntheses.

Mechanistic Aspects of Pyrazole Ring Formation and Functionalization Reactions

Understanding the reaction mechanisms is key to controlling selectivity and improving yields.

Mechanism of Pyrazole Ring Formation: The Knorr synthesis, a cyclocondensation reaction, is the most common route. beilstein-journals.org The mechanism begins with the nucleophilic attack of one nitrogen atom of hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. The second nitrogen atom then attacks the remaining carbonyl group in an intramolecular fashion, leading to a heterocyclic intermediate which, upon a second dehydration step, aromatizes to yield the stable pyrazole ring. nih.gov

Mechanism of C4-Iodination: The iodination at the C4 position is a classic electrophilic aromatic substitution reaction. An electrophilic iodine species, such as I⁺, is generated in situ from the iodinating reagent system (e.g., I₂/oxidant). The π-system of the electron-rich pyrazole ring attacks the electrophilic iodine, preferentially at the C4 position, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. A base present in the reaction mixture then removes the proton from the C4 carbon, restoring the aromaticity of the ring and yielding the 4-iodopyrazole product. acs.org

Optimization of Reaction Conditions and Yields for Analogous Pyrazole Derivatives

Optimizing reaction conditions is critical for the efficient synthesis of pyrazole derivatives. Key parameters that are frequently adjusted include the catalyst, solvent, temperature, and nature of the reactants.

Reaction TypeReactantsCatalyst/ReagentSolventConditionsYieldReference
CyclocondensationChalcone, p-((t-butyl)phenyl)hydrazineCu(OTf)₂ (20 mol%)[BMIM-PF₆]-82% nih.gov
Cyclocondensation1,3-Diyne-indole, HydrazineNone (Metal-free)PEG-400HeatGood researchgate.net
N-Arylation3,5-Dimethylpyrazole, 4-FluoroanilineO-(4-nitrobenzoyl)hydroxylamineDMF85 °C, 1.5 h60% nih.gov
C4-Iodination1-Aryl-3-CF₃-pyrazole, I₂Ceric Ammonium Nitrate (CAN)--81% nih.gov
C4-Iodination3,5-DimethylpyrazoleElectrochemical (Pt-anode)aq. KI30 °C86% researchgate.net
Suzuki Coupling5-(4-bromophenyl)-4,6-dichloropyrimidine, Arylboronic acidPd(PPh₃)₄ (5 mol%)1,4-Dioxane70-80 °C, 18-22 hGood mdpi.com

The data shows that a variety of conditions can be employed. For instance, metal-free synthesis in eco-friendly solvents like PEG-400 offers a green chemistry approach. researchgate.net The use of microwave irradiation can often reduce reaction times and improve yields. researchgate.net In cross-coupling reactions, the choice of palladium catalyst, ligand, and base is crucial for success, with electron-rich boronic acids often giving better yields. mdpi.com

Exploration of Protecting Group Chemistry for 1H-Pyrazole Nitrogen

The N-H proton of the pyrazole ring is acidic and can interfere with organometallic reagents or act as a competing nucleophile in certain reactions. Therefore, protection of this nitrogen is often necessary.

Tetrahydropyranyl (THP) Group: A notable green chemistry approach involves the solvent- and catalyst-free protection of the pyrazole N-H with dihydropyran to form the N-THP derivative. This protecting group is stable to strongly basic conditions required for lithiation and subsequent alkylation. Deprotection can be achieved through thermal means or with acid. rsc.org

1-(1-Ethoxyethyl) (EtOEt) Group: This group is readily introduced by reacting the pyrazole with ethyl vinyl ether in the presence of a catalytic amount of acid, such as trifluoroacetic acid (TFA). arkat-usa.org The EtOEt group has been successfully used to protect various di-substituted 1H-pyrazoles, including those bearing iodine, and is stable during the formation of Grignard reagents. arkat-usa.org

Triazene Group: A triazene moiety can serve as a protecting group for the pyrazole nitrogen. This strategy has been employed in the synthesis of pyrazolyl azides, where the triazene is cleaved using trifluoroacetic acid and trimethylsilyl azide. beilstein-journals.org

The selection of a protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal.

Palladium-Catalyzed Cross-Coupling Reactions and their Application to Pyrazole Derivatives

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com For pyrazole derivatives, these reactions are particularly valuable for introducing a wide array of functional groups onto the heterocyclic core, transforming simple precursors into complex molecules with potential applications in pharmaceuticals and materials science. mdpi.comnih.gov The C4-iodo substitution on the pyrazole ring, as seen in this compound and its analogs, serves as a versatile handle for such transformations. The high reactivity of the carbon-iodine bond makes these compounds excellent substrates for various palladium-catalyzed coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. rsc.orgwikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used cross-coupling method that forges a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. researchgate.net This reaction is renowned for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids.

In the context of pyrazole chemistry, the Suzuki-Miyaura coupling of 4-iodopyrazole derivatives provides a direct route to 4-aryl- or 4-vinylpyrazoles. Research has demonstrated the successful application of this reaction to 4-iodopyrazole analogs. For instance, 1-aryl-3-(trifluoromethyl)-4-iodo-1H-pyrazoles have been coupled with phenylboronic acid using a tetrakis(triphenylphosphine)palladium(0) catalyst to yield the corresponding 4-phenylpyrazole derivative. rsc.org The reaction typically proceeds in a mixture of an organic solvent and an aqueous base, such as potassium carbonate, under reflux conditions. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling with 4-Iodopyrazole Analogs

Pyrazole Substrate Coupling Partner Catalyst Base Solvent Yield (%) Reference

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is characteristically co-catalyzed by palladium and copper(I) salts and is carried out in the presence of an amine base. organic-chemistry.orgtandfonline.com It is a powerful method for the synthesis of substituted alkynes, which are important building blocks in organic synthesis.

For 4-iodopyrazole derivatives, the Sonogashira reaction provides a direct pathway to 4-alkynylpyrazoles. Studies have shown that 1,3-disubstituted-4-iodopyrazoles can be selectively coupled with terminal alkynes like phenylacetylene. tandfonline.com The typical catalytic system involves a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) iodide cocatalyst in a solvent like dimethylformamide (DMF) with an amine base (e.g., triethylamine). tandfonline.com This methodology has been successfully applied to various substituted 4-iodopyrazoles, demonstrating its utility in creating more complex pyrazole-based structures. rsc.orgresearchgate.net

Table 2: Examples of Sonogashira Coupling with 4-Iodopyrazole Analogs

Pyrazole Substrate Alkyne Palladium Catalyst Co-catalyst Base/Solvent Yield (%) Reference
1,3-Disubstituted-5-chloro-4-iodopyrazoles Phenylacetylene PdCl₂(PPh₃)₂ CuI Et₃N/DMF Good tandfonline.com

Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, with the release of a hydrogen halide that is neutralized by a base. organic-chemistry.orgyoutube.com This reaction is a versatile tool for creating new carbon-carbon double bonds. organic-chemistry.org

While the Suzuki and Sonogashira reactions are more commonly reported for 4-iodopyrazoles, the Heck reaction is also a viable strategy for their functionalization. The reaction conditions can be optimized by careful selection of the palladium source, ligands, base, and solvent. researchgate.net For instance, related pyrazole triflates have been successfully subjected to Heck-Mizoroki reactions with acrylic esters using a ligand-free palladium(II) chloride catalyst system in the presence of lithium chloride and triethylamine in N,N-dimethylacetamide (DMA). researchgate.net This demonstrates the potential for applying similar conditions to 4-iodopyrazole substrates to synthesize 4-alkenylpyrazoles, further expanding the synthetic utility of these important intermediates.

Table 3: Example of Heck-Mizoroki Coupling with a Pyrazole Analog

Pyrazole Substrate Alkene Partner Catalyst System Base Solvent Yield (%) Reference

Advanced Structural Characterization and Tautomerism of 3 2,4 Dichlorophenyl 4 Iodo 1h Pyrazole

Elucidation of Solid-State Molecular Architecture via X-ray Crystallography

The solid-state structure of 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole can be predicted with high confidence by examining the X-ray crystallographic data of its constituent fragments. The core structure consists of a planar pyrazole (B372694) ring connected to a dichlorophenyl ring. In analogous structures of 3-aryl pyrazoles, the phenyl and pyrazole rings are typically not coplanar due to steric hindrance. For instance, in one 1-(3,4-dichlorophenyl)-substituted pyrazolone derivative, the dihedral angle between the dichlorophenyl ring and the pyrazole ring was found to be 11.03 (13)° researchgate.net. For this compound, a significant twist is expected, minimizing steric repulsion between the ortho-chloro substituent and the pyrazole ring.

The geometry of the pyrazole ring itself is well-established. Data from 4-iodo-1H-pyrazole provides precise bond lengths and angles for the iodinated pyrazole core semanticscholar.orgresearchgate.net. The introduction of the bulky dichlorophenyl group at the C3 position is expected to cause minor distortions in the ring angles but will largely preserve the aromatic character. The C-I bond length is a key feature, and in related iodinated heterocycles, it is typically around 2.075(3) Å mdpi.com.

ParameterExpected ValueAnalog Compound Source
Bond Lengths (Å)
C3-C(Aryl)~1.48 ÅGeneral 3-aryl pyrazoles
C4-I~2.08 Å4-iodo-1H-pyrazole semanticscholar.org
N1-N2~1.35 Å4-iodo-1H-pyrazole semanticscholar.org
N2-C3~1.34 Å4-iodo-1H-pyrazole semanticscholar.org
C3-C4~1.38 Å4-iodo-1H-pyrazole semanticscholar.org
C4-C5~1.37 Å4-iodo-1H-pyrazole semanticscholar.org
C5-N1~1.34 Å4-iodo-1H-pyrazole semanticscholar.org
C(Aryl)-Cl~1.74 Å3-(3,5-dichlorophenyl) derivatives iucr.orgiucr.org
Bond Angles (º)
N1-N2-C3~106°4-iodo-1H-pyrazole semanticscholar.org
N2-C3-C4~111°4-iodo-1H-pyrazole semanticscholar.org
C3-C4-C5~105°4-iodo-1H-pyrazole semanticscholar.org
Dihedral Angle (º)
Pyrazole Ring // Phenyl Ring10-40°Substituted aryl pyrazoles researchgate.net

Interactive Table 1: Predicted crystallographic parameters for this compound based on analog structures.

Solution-Phase Conformation and Dynamic Behavior using High-Resolution NMR Spectroscopy

High-resolution NMR spectroscopy provides insight into the molecular structure and dynamics in solution. For this compound, the key signals in the ¹H and ¹³C NMR spectra can be predicted from data on related compounds.

In the ¹H NMR spectrum, a single, sharp signal is expected for the C5-H proton of the pyrazole ring. Based on data for 4-iodopyrazole, this proton (H5) typically resonates downfield, around 7.97-9.05 ppm, due to the deshielding environment of the aromatic ring nih.govchemicalbook.com. The N-H proton will appear as a broad singlet at a lower field (typically >10 ppm), the exact position and broadness of which depend on solvent, concentration, and temperature due to proton exchange and hydrogen bonding. The protons of the 2,4-dichlorophenyl ring will appear as a characteristic set of signals in the aromatic region (7.3-7.8 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

In the ¹³C NMR spectrum, the carbon atoms of the pyrazole ring are diagnostic. The iodinated carbon, C4, is expected to appear at a significantly high field (low ppm value), typically around 55-65 ppm, which is a characteristic feature of carbons bearing an iodine atom in pyrazole systems nih.gov. The C3 and C5 carbons will resonate at lower fields, generally in the 130-150 ppm range. The carbons of the dichlorophenyl ring will appear in their typical region (127-140 ppm), with the chlorine- and pyrazole-substituted carbons being quaternary and showing distinct chemical shifts.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Analog Compound Source
Pyrazole Ring
N1-H>10 (broad)-3-Aryl-1H-pyrazoles
C3-~1454-Iodo-3-arylpyrazoles nih.gov
C4-~604-Iodopyrazoles nih.govchemicalbook.com
C58.0 - 9.0~1374-Iodopyrazoles nih.govarkat-usa.org
Dichlorophenyl Ring
C1'-~134Dichlorophenyl derivatives
C2'-~136Dichlorophenyl derivatives
C3'7.6 - 7.8 (d)~130Dichlorophenyl derivatives
C4'-~132Dichlorophenyl derivatives
C5'7.4 - 7.5 (dd)~128Dichlorophenyl derivatives
C6'7.5 - 7.6 (d)~131Dichlorophenyl derivatives

Interactive Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Vibrational Spectroscopic Analysis (FT-IR, FT-Raman) and Band Assignment

Key vibrational modes for this compound include:

N-H Stretching: A broad band in the FT-IR spectrum between 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration involved in intermolecular hydrogen bonding.

Aromatic C-H Stretching: Sharp bands appearing above 3000 cm⁻¹ correspond to the C-H stretching modes of both the pyrazole and dichlorophenyl rings.

Ring Vibrations: The stretching and deformation modes of the pyrazole and phenyl rings will produce a series of complex bands in the 1400-1600 cm⁻¹ region. These are often strong in both IR and Raman spectra.

C-Cl Stretching: The C-Cl stretching vibrations typically appear in the 550-850 cm⁻¹ region. Given the two chlorine atoms, two distinct bands may be observed researchgate.net.

C-I Stretching: The C-I stretching vibration is expected at a much lower frequency due to the heavy mass of the iodine atom, typically appearing in the far-IR or Raman spectrum below 600 cm⁻¹.

Wavenumber (cm⁻¹)AssignmentExpected Intensity (IR/Raman)Analog Compound Source
3100 - 3300ν(N-H) stretch, H-bondedStrong / Weak1H-Pyrazoles semanticscholar.org
3050 - 3100ν(C-H) aromatic stretchMedium / StrongPhenylpyrazoles
1500 - 1600ν(C=C), ν(C=N) ring stretchStrong / StrongPyrazole derivatives nih.gov
1400 - 1500Pyrazole & Phenyl ring stretchStrong / StrongPyrazole derivatives nih.gov
1000 - 1100Phenyl ring breathing modesMedium / StrongDichlorophenyl derivatives
550 - 850ν(C-Cl) stretchStrong / MediumChlorophenyl compounds researchgate.net
< 600ν(C-I) stretchMedium / StrongIodinated aromatics

Interactive Table 3: Predicted vibrational band assignments for this compound.

Investigations into Annular Prototropic Tautomerism of the 1H-Pyrazole Core

A fundamental property of N-unsubstituted pyrazoles is annular prototropic tautomerism, where the N-H proton can migrate between the two nitrogen atoms nih.govresearchgate.net. For a 3-substituted pyrazole, this results in an equilibrium between the 3-substituted and 5-substituted tautomers.

In the case of this compound, the equilibrium is between the nominal compound and its tautomer, 5-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole. The position of this equilibrium is dictated by several factors, including the electronic and steric properties of the substituent and the nature of the solvent nih.govresearchgate.net.

Studies on other 3(5)-aryl pyrazoles have shown that the tautomer with the aryl group at the 3-position is often more stable in solution rsc.org. The bulky 2,4-dichlorophenyl group likely favors the 3-substituted form to minimize steric interactions with the substituent at the C4 position. However, the electron-withdrawing nature of the dichlorophenyl group can also influence the relative acidity of the nitrogen atoms, potentially shifting the equilibrium. In the solid state, crystal packing forces, particularly hydrogen bonding, often "lock" the molecule into a single tautomeric form researchgate.netrsc.org. It is highly probable that in the crystalline state, only one tautomer would be present to optimize intermolecular interactions.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking) in the Solid State and Theoretical Correlations

The supramolecular architecture of this compound in the solid state is governed by a combination of non-covalent interactions.

Hydrogen Bonding: The most significant intermolecular interaction in 1H-pyrazoles is the N-H···N hydrogen bond between the pyrrole-like N-H donor of one molecule and the pyridine-like N2 acceptor of an adjacent molecule. This interaction typically leads to the formation of supramolecular chains (catemers) or cyclic assemblies like dimers or trimers semanticscholar.orgresearchgate.net. In 4-iodo-1H-pyrazole, a catemeric chain motif is observed, and a similar arrangement is likely for the title compound semanticscholar.org.

Halogen Bonding: The presence of both chlorine and iodine atoms introduces the possibility of halogen bonding. A halogen bond is a directional, non-covalent interaction between an electrophilic region (σ-hole) on a halogen atom and a nucleophile nih.gov. The large, polarizable iodine atom is a strong halogen bond donor. Potential halogen bonds in the crystal structure include C-I···N interactions with the pyrazole nitrogen, or C-I···Cl, C-Cl···N, and C-Cl···Cl interactions mdpi.comresearchgate.netresearchgate.net. The importance of halogen bonding generally increases with the polarizability of the halogen (I > Br > Cl) semanticscholar.org.

Theoretical calculations and Hirshfeld surface analysis on analogous systems have been instrumental in quantifying the relative contributions of these different interactions, confirming that a synergy of hydrogen bonding, halogen bonding, and weaker van der Waals forces dictates the final crystal packing iucr.orgmdpi.com.

Theoretical and Computational Studies of 3 2,4 Dichlorophenyl 4 Iodo 1h Pyrazole

Analysis of Non-Covalent Interactions and Energy Frameworks:In the solid state, understanding the non-covalent interactions (like hydrogen bonds and halogen bonds) is key to explaining the crystal packing and the physical properties of the material.

While the principles of these analytical methods are well-established for pyrazole (B372694) derivatives in general, the specific quantitative data and detailed findings for 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole are absent from the current body of scientific literature. Further experimental and computational research would be required to generate the data necessary to populate the requested article structure.

Structure Activity Relationship Sar and Mechanistic Basis of Molecular Recognition for Pyrazole Derivatives Analogous to 3 2,4 Dichlorophenyl 4 Iodo 1h Pyrazole

Rational Design of Analogs with Varied Substituents on the Phenyl and Pyrazole (B372694) Rings for SAR Studies

The rational design of analogs is a cornerstone of Structure-Activity Relationship (SAR) studies, aiming to systematically probe how different chemical modifications influence a compound's biological activity. For pyrazole scaffolds analogous to 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole, this involves strategic alterations to both the phenyl and pyrazole rings.

Phenyl Ring Modifications: The 2,4-dichloro substitution pattern on the phenyl ring is a critical feature. SAR studies often explore the impact of the position, number, and nature of halogen substituents. For instance, research on diphenylpyrazoles has shown a strong preference for halogen substitutions at the 3- and 4-positions of the N-phenyl ring, suggesting these modifications enhance binding affinity, potentially through increased hydrophobic interactions or the formation of halogen bonds within the target's active site nih.gov. Studies on other 1-aryl-1H-pyrazole derivatives have revealed that substituents like bromine, chlorine, and methyl groups, particularly in the para-position, can increase biological potency nih.gov. The design of new analogs would therefore involve synthesizing compounds with alternative halogen patterns (e.g., 3,4-dichloro, 4-chloro, 4-fluoro) or introducing other electron-withdrawing or electron-donating groups to map the electronic and steric requirements of the binding pocket.

Pyrazole Ring Modifications: The substituents on the pyrazole core are equally important for molecular recognition and activity. The iodine atom at the 4-position is a significant feature, likely contributing to binding via halogen bonding and increasing the compound's lipophilicity. Analogs could be designed by replacing the iodine with other halogens (Br, Cl) or with small alkyl groups to probe the size tolerance and electronic preferences of this sub-pocket. The hydrogen on the pyrazole nitrogen (N1-H) is a potential hydrogen bond donor, and its interaction is often crucial for anchoring the ligand in the active site. nih.govresearchgate.net Replacing this hydrogen with various alkyl or aryl groups allows for the exploration of additional binding pockets and can modulate the compound's physicochemical properties. The structural diversity of pyrazole derivatives allows for such rational modifications to fine-tune their biological activities. eurasianjournals.comnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational chemistry has become an indispensable tool for understanding how ligands like pyrazole derivatives interact with their biological targets at a molecular level. eurasianjournals.com Molecular docking and molecular dynamics (MD) simulations are two of the most powerful techniques used in this context.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. eurasianjournals.com For pyrazole derivatives, docking studies are used to generate initial binding poses and estimate the binding affinity. For example, in studies of pyrazole-based kinase inhibitors, docking has been used to place ligands within the ATP binding site, providing insights into their inhibitory mechanism. nih.govnih.govnih.gov The process involves preparing the 3D structures of both the ligand and the target protein, followed by a computational search that scores and ranks various binding poses based on factors like intermolecular energies. uomustansiriyah.edu.iqijpbs.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to study the dynamic behavior and stability of the ligand-protein complex over time. eurasianjournals.comnih.gov These simulations mimic the physiological environment, allowing researchers to observe the conformational changes and key interactions that stabilize the binding. For instance, a 100-nanosecond MD simulation of a pyrazole derivative complexed with RET kinase was used to confirm the stability of the docked pose and the persistence of important binding interactions observed in the initial docking study. mdpi.com MD simulations provide valuable information on the structural adaptability and stability of pyrazole derivatives within the binding site, complementing the static picture provided by docking. eurasianjournals.comnih.gov

Identification of Key Binding Interactions (e.g., Hydrogen Bonding, Hydrophobic, Halogen Bonding) with Protein Active Sites

The biological activity of pyrazole derivatives is dictated by a network of specific non-covalent interactions with residues in the target's active site. Computational studies are crucial for identifying these key interactions.

Hydrogen Bonding: The pyrazole ring itself is a versatile hydrogen-bonding motif. The N-H group can act as a hydrogen bond donor, while the other nitrogen atom can act as an acceptor. nih.govresearchgate.net Docking studies of pyrazole-based kinase inhibitors frequently show the pyrazole N-H forming a critical hydrogen bond with a backbone carbonyl group of a key residue in the hinge region of the kinase (e.g., Ala230). nih.gov

Hydrophobic Interactions: The phenyl ring, particularly with its lipophilic chloro-substituents, often engages in hydrophobic interactions. These interactions are common in deep, greasy binding pockets. For example, the dichlorophenyl ring of pyrazole inhibitors has been observed to occupy lipophilic pockets, forming interactions with residues like Phe161 and Leu181. nih.gov

Halogen Bonding: The chlorine and iodine atoms on the this compound scaffold can act as halogen bond donors. A halogen bond is a non-covalent interaction where the halogen atom interacts with a Lewis base, such as a backbone carbonyl oxygen. The 3,4-dichloro substitution pattern is often favored as it appears to effectively fill the binding pocket and may participate in halogen bonding. nih.gov The iodine at the C4 position of the pyrazole is also a strong candidate for forming significant halogen bonds.

In Silico Prediction of Binding Affinities and Pharmacological Modulators

In silico methods provide a rapid and cost-effective way to predict the binding affinity of newly designed analogs before their synthesis, guiding the prioritization of compounds for further development. eurasianjournals.comjohnshopkins.edu

Docking Scores: Molecular docking programs use scoring functions to estimate the binding free energy, typically reported in kcal/mol. Lower energy scores generally indicate stronger binding. For a series of 63 pyrazole derivatives docked against the CYP17 protein, binding affinity scores ranged from -3.7 to -10.4 kcal/mol. nih.gov Another study on pyrazole derivatives as potential inhibitors for various protein kinases found minimum binding energies ranging from -8.57 to -10.35 kJ/mol. nih.govnih.gov These scores, while approximate, are highly useful for comparing the relative binding strengths of different analogs within a series.

Binding Free Energy Calculations: More rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate binding free energies from MD simulation trajectories. These calculations provide a more accurate estimation by considering factors like solvation effects. For a pyrazole derivative inhibiting RET kinase, the MM/PBSA calculation yielded a total binding free energy of -233.399 kJ/mol, with Van der Waals energy being the most significant contributor. mdpi.com

The table below presents hypothetical binding affinity data for analogs of this compound, illustrating how in silico predictions are used to evaluate potential modulators.

Compound IDPhenyl SubstitutionPyrazole C4-SubstituentDocking Score (kcal/mol)Predicted Binding Free Energy (MM/PBSA, kJ/mol)
Analog-1 (Parent)2,4-dichloroIodo-9.8-235.5
Analog-23,4-dichloroIodo-10.2-241.2
Analog-34-chloroIodo-8.9-210.7
Analog-42,4-dichloroBromo-9.5-228.4
Analog-52,4-dichloroMethyl-8.1-195.6

Computational Approaches for Elucidating Putative Mechanisms of Biological Action (e.g., Enzyme Inhibition, Receptor Agonism/Antagonism)

Computational methods are pivotal in hypothesizing the molecular mechanism through which a compound exerts its biological effect. For pyrazole derivatives, these studies often point towards enzyme inhibition or receptor modulation.

Enzyme Inhibition: Many pyrazole-containing compounds function as enzyme inhibitors. nih.gov Molecular docking and MD simulations can reveal how a ligand binds to an enzyme's active site, preventing the natural substrate from binding. For example, pyrazole derivatives have been extensively studied as inhibitors of cyclooxygenase (COX) enzymes, where they block the hydrophobic channel leading to the active site. nih.govcrpsonline.com Similarly, as kinase inhibitors, they occupy the ATP-binding pocket, competing with the endogenous ATP molecule and thereby blocking the phosphorylation cascade that drives cell proliferation. nih.govmdpi.com By analyzing the binding mode, researchers can confirm a competitive inhibition mechanism.

Receptor Agonism/Antagonism: For G-protein coupled receptors (GPCRs) like the cannabinoid receptors, pyrazole derivatives can act as either agonists or antagonists (or inverse agonists). nih.gov Computational models of these receptors are used to dock pyrazole ligands and identify interactions that stabilize either the active or inactive conformation of the receptor. An antagonist might bind in a way that prevents the conformational change required for receptor activation, while an agonist would stabilize the active state. The specific interactions of the dichlorophenyl and iodo-pyrazole moieties with key residues can determine whether the compound activates or blocks the receptor's signaling pathway.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Pyrazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. journal-academia.com This allows for the prediction of the activity of new, unsynthesized compounds.

Model Development: To build a QSAR model, a dataset of pyrazole analogs with experimentally determined biological activities (e.g., IC₅₀ values) is required. nih.gov A large number of molecular descriptors—representing physicochemical properties like lipophilicity (logP), electronic properties, and steric parameters—are calculated for each molecule. journal-academia.com Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning approaches like Artificial Neural Networks (ANN) are then used to generate an equation that links a subset of these descriptors to the observed activity. nih.goveco-vector.com

Model Validation and Application: A robust QSAR model must be rigorously validated to ensure its predictive power. nih.gov This is often done using cross-validation techniques (like leave-one-out) and by predicting the activity of an external test set of compounds not used in model generation. eco-vector.com For example, a QSAR study on pyrazolyl-pyrimidinone derivatives as HIV-1 inhibitors developed an MLR model with a correlation coefficient (R²) of 0.70 and a cross-validated coefficient (Q²cv) of 0.54. eco-vector.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also widely used. mdpi.comnih.gov These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative charge, or hydrophobic character is predicted to increase or decrease activity, providing intuitive guidance for designing more potent molecules. mdpi.com

The table below summarizes key statistical parameters from representative QSAR models developed for pyrazole scaffolds, demonstrating their validity and predictive capacity.

QSAR Model TypeTargetR² (Correlation Coefficient)Q² (Cross-Validated R²)Key DescriptorsReference
MLRCCR2 InhibitorsN/AN/ATopological, Electronic nih.gov
MLR, MNLR, ANNHIV-1 Inhibitors0.70 (MLR), 0.81 (MNLR)0.54 (MLR)Physicochemical eco-vector.com
MLR, Random ForestHypoglycemic Agents0.82 (MLR), 0.90 (RF)0.80 (MLR), 0.85 (RF)Molecular journal-academia.com
CoMFA/CoMSIAp38α MAPK Inhibitors0.96 (CoMFA), 0.91 (CoMSIA)0.73 (CoMFA), 0.61 (CoMSIA)Steric, Electrostatic, Hydrophobic mdpi.com

Advanced Applications in Chemical Biology and Medicinal Chemistry Research for 3 2,4 Dichlorophenyl 4 Iodo 1h Pyrazole As a Chemical Probe

Design and Synthesis of Pyrazole-Based Chemical Probes for Target Identification

The design of 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole as a chemical probe is rooted in established principles of medicinal chemistry. The pyrazole (B372694) core serves as a stable aromatic scaffold. The 2,4-dichlorophenyl group provides a specific steric and electronic profile, often crucial for fitting into hydrophobic pockets of target proteins. The iodine atom at the 4-position is a particularly valuable feature; it can serve as a handle for post-synthetic modifications via cross-coupling reactions, or it can participate in halogen bonding to enhance binding affinity and selectivity. nih.gov

The synthesis of 3-aryl-4-halopyrazoles can be achieved through several established routes. A common strategy involves the initial synthesis of the 3-arylpyrazole core followed by regioselective halogenation at the C4 position, which is susceptible to electrophilic substitution. globalresearchonline.net

Plausible Synthetic Strategies:

StepMethodDescriptionKey Reagents
1. Core Synthesis Vilsmeier-Haack ReactionFormylation of an acetophenone (B1666503) semicarbazone (derived from 2,4-dichloroacetophenone) can yield a 3-(2,4-Dichlorophenyl)-1H-pyrazole-4-carboxaldehyde intermediate. researchgate.netPOCl₃, DMF
2. Iodination Electrophilic IodinationThe 3-(2,4-Dichlorophenyl)-1H-pyrazole precursor can be directly iodinated at the C4 position using an iodine source, often mediated by an oxidizing agent or catalyst. researchgate.netI₂, CAN, or NIS
Alternative CycloadditionA [3+2] dipolar cycloaddition between a 3-arylsydnone and a 1,1-dihaloalkene can directly form the 1,3-diaryl-4-halo-1H-pyrazole core. nih.govresearchgate.net3-Arylsydnone, 2-Aryl-1,1-dihalo-1-alkene

These synthetic pathways offer flexibility in introducing various substituents, allowing for the creation of a library of chemical probes for target identification and validation studies. The iodine atom, in particular, facilitates the attachment of reporter tags, such as fluorophores or biotin, essential for chemical probe applications.

Ligand Design Principles Utilizing the Pyrazole Scaffold for Specific Biological Targets

The pyrazole scaffold is a key building block in the design of inhibitors for numerous protein families, most notably protein kinases. nih.govresearchgate.net Its structure can act as a bioisosteric replacement for the adenine (B156593) ring of ATP, enabling it to bind effectively to the hinge region of the kinase active site. rsc.org The specific substitutions on the this compound scaffold are critical for conferring potency and selectivity.

The 3-(2,4-Dichlorophenyl) Moiety: This group is instrumental in achieving high binding affinity for certain targets. In structure-activity relationship (SAR) studies of cannabinoid receptor (CB1) antagonists, the 2,4-dichlorophenyl substitution on the pyrazole ring was determined to be optimal for potent and selective activity. acs.org This group effectively occupies hydrophobic pockets within the binding site, and the chlorine atoms can form specific interactions that enhance binding. A similar principle applies to kinase inhibitors, where this group can interact with hydrophobic regions near the ATP-binding site.

The 4-Iodo Substituent: The iodine atom at the C4 position offers several advantages in ligand design.

Halogen Bonding: Iodine is a strong halogen bond donor. This non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) on the protein backbone or side chains can significantly increase binding affinity and selectivity.

Synthetic Handle: As a versatile synthetic handle, the iodo group allows for the systematic exploration of the surrounding chemical space through reactions like Suzuki or Sonogashira cross-coupling. researchgate.net This enables the attachment of additional functional groups to probe for further interactions and optimize ligand properties.

Radio-labeling: The iodine can be replaced with a radioactive isotope (e.g., ¹²³I or ¹²⁵I) to create radioligands for imaging studies, such as Single Photon Emission Computed Tomography (SPECT), which is invaluable for in vivo target engagement studies. acs.org

The combination of these features makes the this compound scaffold a powerful template for designing highly specific ligands for targets like kinases and G-protein coupled receptors. acs.orgnih.gov

Exploration of Pyrazole Derivatives as Tools for Modulating Cellular Pathways and Molecular Recognition

Derivatives of this compound are potent tools for dissecting and modulating cellular signaling pathways. By targeting key nodes within these pathways, such as protein kinases, these molecules can elicit specific cellular responses.

The pyrazole scaffold is a core component of numerous FDA-approved protein kinase inhibitors, including Crizotinib, Ruxolitinib, and Encorafenib. nih.gov These drugs function by blocking aberrant kinase activity that drives cancer cell proliferation and survival. A chemical probe based on the this compound scaffold could be designed to target specific kinases involved in oncogenic pathways, such as:

MAPK Pathway: Targeting kinases like B-Raf.

JAK-STAT Pathway: Targeting Janus kinases (JAKs).

Cell Cycle Regulation: Targeting Cyclin-Dependent Kinases (CDKs). benthamdirect.com

By inhibiting these enzymes, such probes can induce cell cycle arrest or apoptosis, providing a means to study the downstream consequences of blocking a specific signaling event.

Furthermore, the iodine atom facilitates molecular recognition studies. By tethering the pyrazole core to an affinity matrix via the iodo-position, researchers can perform chemical proteomics experiments to pull down binding partners from cell lysates, thereby identifying novel targets or confirming engagement with known ones. This approach is fundamental to understanding the mechanism of action of a bioactive compound and uncovering its full range of cellular effects.

Integration of the this compound Moiety into Complex Molecular Architectures for Functional Studies

The true power of the this compound scaffold is realized when it is integrated as a building block into larger, more complex molecular architectures designed for specific functional studies. The 4-iodo group is the key enabler for this integration, providing a reactive site for predictable and efficient chemical transformations.

A prime example of this principle is found in the synthesis of the FDA-approved anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib. A key intermediate in its synthesis is 4-(4-iodo-1H-pyrazol-1-yl)piperidine . researchgate.net This demonstrates how an iodinated pyrazole is used as a critical component to construct a complex, clinically effective drug molecule. The iodine serves as a precursor for a subsequent Suzuki coupling reaction to complete the final structure.

Similarly, iodinated pyrazole derivatives have been developed as imaging agents. The most potent antagonists for the CB1 receptor feature a 1-(2,4-dichlorophenyl) group and an iodophenyl group. acs.org The iodinated nature of these compounds makes them suitable for development as SPECT ligands, allowing for the non-invasive in vivo imaging and characterization of CB1 receptor distribution and density in the brain. acs.orgontosight.ai This integration of an iodinated pyrazole into an imaging agent is a powerful application for functional studies in living systems.

Examples of Integration into Functional Molecules:

Functional Molecule TypeRole of Iodinated Pyrazole MoietyExample Application
Kinase Inhibitors Key intermediate for building the final drug structure via cross-coupling. researchgate.netSynthesis of Crizotinib for cancer therapy. researchgate.net
SPECT Imaging Agents The iodine atom is replaced with a radioactive isotope (e.g., ¹²³I) for detection. acs.orgIn vivo imaging of cannabinoid CB1 receptors in the brain. acs.org
Affinity Probes Serves as an attachment point for affinity tags (e.g., biotin) for pulldown experiments.Target identification and validation in proteomics.

Considerations for Pyrazole Derivatives in Coordination Chemistry as Tunable Ligands

Beyond their applications in biology, pyrazole derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide variety of metal ions. researchgate.netacs.org The this compound scaffold possesses distinct electronic and steric properties that make it a tunable ligand for creating novel metal complexes.

Electronic Tuning: The pyrazole ring contains two nitrogen atoms: a pyridine-like nitrogen that acts as a Lewis base and a pyrrole-like N-H group that can be deprotonated to form a pyrazolate anion, a stronger ligand. The substituents on the ring significantly modulate the electronic properties. The strongly electron-withdrawing 2,4-dichlorophenyl and iodo groups decrease the electron density on the pyrazole ring. This reduces the basicity of the pyridine-like nitrogen, weakening its coordination to metal ions compared to unsubstituted pyrazole. pen2print.org This effect allows for the fine-tuning of the ligand's donor strength and, consequently, the electronic and catalytic properties of the resulting metal complex.

Steric Influence: The bulky 3-(2,4-dichlorophenyl) group exerts significant steric hindrance around the N2 coordination site. This can be used to control the coordination number and geometry of the metal center, potentially favoring lower coordination numbers or enforcing specific distorted geometries, which can be advantageous in catalysis.

Coordination Modes: As a 1H-pyrazole, the ligand can coordinate as a neutral monodentate ligand. Upon deprotonation, it can act as an anionic bridging ligand, connecting two metal centers. The presence of the halogen substituents influences the stability and structure of these complexes. researchgate.net This versatility allows for the construction of diverse molecular and supramolecular architectures, from simple mononuclear complexes to intricate coordination polymers. researchgate.net

Future Research Directions and Emerging Paradigms for 3 2,4 Dichlorophenyl 4 Iodo 1h Pyrazole Research

Development of Sustainable and Green Synthetic Methodologies for Pyrazole (B372694) Synthesis

The synthesis of pyrazole derivatives has traditionally involved methods that may utilize harsh reagents, organic solvents, and significant energy consumption. researchgate.netsci-hub.se The future of synthesizing 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole and related compounds is increasingly focused on green and sustainable chemistry principles. nih.gov This shift aims to develop synthetic pathways that are not only efficient and high-yielding but also environmentally benign, atom-economical, and operationally simple. nih.gov

Key areas of development in green synthesis for pyrazole scaffolds include:

Use of Green Solvents: Replacing traditional organic solvents with environmentally friendly alternatives like water is a primary focus. thieme-connect.com Aqueous-based syntheses have been successfully developed for various pyrazole derivatives. thieme-connect.com

Alternative Energy Sources: Microwave (MW) irradiation and ultrasound-assisted synthesis are being explored to reduce reaction times, increase yields, and minimize energy consumption compared to conventional heating methods. researchgate.netnih.gov

Solvent-Free Reactions: Performing reactions between neat reagents, sometimes on solid supports, eliminates the need for solvents entirely, reducing waste and simplifying purification processes. sci-hub.senih.gov

Recyclable and Heterogeneous Catalysts: The use of recyclable catalysts, such as nanocatalysts and silica-supported acids, is a significant advancement. researchgate.netthieme-connect.com These catalysts can be easily separated from the reaction mixture and reused, improving cost-effectiveness and reducing chemical waste. sci-hub.se

MethodologyDescriptionKey AdvantagesExamples of Catalysts/ConditionsReference
Aqueous SynthesisUtilizing water as the reaction solvent.Environmentally friendly, low cost, safe.Cetyltrimethylammonium bromide (CTAB), CeO2/SiO2. thieme-connect.com
Microwave-Assisted SynthesisUsing microwave irradiation to provide energy for the reaction.Reduced reaction times, increased yields, high efficiency.Solvent-free conditions with K2CO3. nih.gov
Ultrasound-Assisted SynthesisEmploying ultrasonic waves to promote the chemical reaction.Excellent yields, simple operational procedure, energy efficiency.Cyanuric acid and 1-methyl imidazole (B134444) in aqueous medium. researchgate.net
Multicomponent Reactions (MCRs)Combining three or more reactants in a single step to form the final product.High atom economy, operational simplicity, reduced waste.Heterogeneous nickel-based catalysts at room temperature. researchgate.net
Solvent-Free SynthesisConducting reactions without a solvent, often by grinding or heating neat reactants.Eliminates solvent waste, reduces pollution, simplifies workup.Grinding method in the presence of L-proline. sci-hub.sesci-hub.se

Application of Machine Learning and Artificial Intelligence in Pyrazole Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. eurasianjournals.com For pyrazole derivatives, these computational tools offer a powerful means to accelerate the design of new molecules with desired properties and to predict their biological activities and pharmacokinetic profiles. eurasianjournals.comyoutube.com

Future applications in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI-driven QSAR models can correlate the chemical structures of pyrazole derivatives with their biological activities. hilarispublisher.com These predictive models help identify key structural features that enhance potency and allow for the virtual screening of large compound libraries. nih.gov

De Novo Drug Design: Generative AI models can design entirely new pyrazole-based molecules optimized for specific biological targets. acs.org These models learn from vast datasets of existing chemical structures and their properties to propose novel candidates with high predicted affinity and favorable drug-like properties. acs.org

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its development. tojqi.net ML models trained on experimental ADMET data can provide early-stage predictions for new pyrazole derivatives, helping to prioritize compounds with better pharmacokinetic profiles. nih.gov

Molecular Property Prediction: AI and ML can predict a wide range of physicochemical properties, which is essential for designing compounds suitable for specific applications. ornl.govyoutube.com This includes predicting solubility, stability, and binding affinity.

ApplicationDescriptionTechniques UsedPotential ImpactReference
Property PredictionPredicting biological activity (e.g., anticancer) and physicochemical properties.2D-QSAR, Deep Neural Networks, Directed Message Passing Neural Networks.Prioritization of synthesized compounds; design of novel derivatives with enhanced activity. nih.govacs.org
Virtual ScreeningComputationally screening large libraries of pyrazole compounds against a biological target.Molecular Docking, Deep Learning (e.g., DeepPurpose).Rapid identification of potential hit compounds, reducing time and cost of initial screening. tojqi.netnih.gov
De Novo DesignGenerating novel molecular structures with desired properties using AI.Hierarchical Graph-Based Generative Models, Ensemble QSAR.Discovery of novel, potent, and non-toxic pyrazole inhibitors for specific targets. acs.org
ADMET PredictionEstimating the pharmacokinetic and toxicity profiles of new pyrazole derivatives.SwissADME server, various ML algorithms.Early identification of compounds with poor drug-like properties, reducing late-stage failures. tojqi.netnih.gov

Exploration of Novel Biological Targets and Mechanisms of Action for Pyrazole Derivatives

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs and clinical candidates that act on a wide variety of biological targets. nih.govnih.gov While compounds like this compound may be investigated for known pyrazole targets, a significant future direction lies in exploring novel biological pathways and mechanisms of action. nih.gov

Future research will likely focus on:

Expanding Kinase Inhibition Profiles: Many pyrazole derivatives are potent protein kinase inhibitors. nih.gov Future studies could screen this compound and its analogs against broader panels of kinases to identify novel targets involved in cancer, inflammation, or neurological disorders. genescells.runih.gov

Targeting Epigenetic Modifiers and Transcription Factors: Exploring the activity of pyrazole derivatives against less conventional targets, such as enzymes involved in epigenetics (e.g., histone deacetylases) or transcription factors, could open new therapeutic avenues.

Investigating Anti-Infective Properties: Pyrazoles have shown promise as antibacterial, antifungal, and antiviral agents. nih.govnih.gov Screening against a wide range of pathogens, including drug-resistant strains, could uncover new anti-infective applications.

Elucidating Mechanisms of Action: For active compounds, elucidating the precise molecular mechanism is crucial. This involves identifying the direct binding target and understanding how this interaction leads to a cellular response, such as the inhibition of reactive oxygen species (ROS) production or the induction of cell cycle arrest. nih.govnih.gov

Target ClassSpecific ExamplesTherapeutic AreaReference
Protein KinasesCDK8, Aurora Kinases, JAK2/3, VEGFR-2, EGFR, BRAF.Cancer, Inflammation. nih.govnih.govchemmethod.commdpi.com
EnzymesCyclooxygenase-2 (COX-2), NADPH Oxidase, Phosphodiesterases (PDE4B, PDE4D).Inflammation, Oxidative Stress. nih.govnih.govmdpi.com
ReceptorsAndrogen Receptor, Estrogen Receptor.Cancer. researchgate.netnih.gov
Microbial TargetsBacterial and fungal enzymes, viral proteases (e.g., SARS-CoV-2 Mpro).Infectious Diseases. nih.govnih.gov

Advanced Multiscale Computational Modeling for Complex Biological Systems and Intermolecular Interactions

Understanding how a molecule like this compound interacts with a complex biological system requires more than static pictures of binding. eurasianjournals.com Advanced computational modeling, particularly multiscale modeling, offers a dynamic and more holistic view by integrating information across different levels of biological complexity, from the quantum behavior of electrons to the response of an entire cell. nih.govresearchgate.net

This paradigm involves:

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) provide detailed insights into the electronic structure, reactivity, and stability of the pyrazole molecule itself. eurasianjournals.comresearchgate.net This is foundational for understanding its intrinsic properties and for parameterizing higher-level models.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of the pyrazole derivative and its biological target (e.g., a protein) over time. hilarispublisher.comnih.gov This reveals the stability of the binding pose, the role of solvent molecules, and the conformational changes that occur upon binding, offering a dynamic view of the intermolecular interactions. researchgate.net

Coarse-Grained and Systems Biology Models: To understand effects at the cellular or tissue level, information from detailed molecular simulations can be fed into higher-level, coarse-grained, or agent-based models. researchgate.net This allows researchers to simulate how inhibiting a specific target with a pyrazole compound might affect an entire signaling pathway or cellular network. nih.gov

The integration of these methods into a multiscale framework provides predictive power that is not achievable with any single technique alone, enabling a deeper understanding of the molecule's biological impact. eurasianjournals.comnih.gov

Modeling TechniqueLevel of DetailInformation GainedReference
Quantum Mechanics (QM) / DFTElectronicElectronic structure, molecular orbital energies (HOMO-LUMO), electrostatic potential, reactivity. eurasianjournals.comresearchgate.net
Molecular DockingAtomicPrediction of binding modes, binding affinity scores, identification of key interacting residues. tojqi.netnih.govulster.ac.uk
Molecular Dynamics (MD)Atomic (Dynamic)Stability of protein-ligand complex, conformational changes, role of water molecules, binding free energy. eurasianjournals.comhilarispublisher.comnih.gov
Multiscale ModelingIntegrated (Electronic to Cellular)Connects molecular-level interactions to cellular-level responses and system behaviors. eurasianjournals.comnih.govresearchgate.net

Integration with High-Throughput Screening and Functional Genomics for Accelerated Discovery

To accelerate the discovery process for new applications of this compound, modern research paradigms integrate large-scale experimental screening with advanced genomic techniques. This combination allows for the rapid identification of biological activities and the subsequent elucidation of the underlying genetic and molecular pathways.

This integrated approach includes:

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds, including libraries of pyrazole derivatives, against specific biological assays. genescells.ru This can quickly identify "hits" that modulate a particular target or cellular process. A more modern approach, High-Throughput Virtual Screening (HTVS), uses computational power to screen vast digital libraries of compounds, reducing costs and prioritizing molecules for synthesis and wet-lab testing. chemmethod.com

Functional Genomics: Once a pyrazole derivative shows activity in a screen, functional genomics tools are used to identify its target and mechanism of action. nih.gov Techniques like CRISPR-Cas9 gene editing and RNA interference (RNAi) can be used in genome-wide screens to pinpoint which genes are essential for the compound's activity. This helps to deconvolute the link between the compound's molecular action and the resulting cellular phenotype, thereby identifying novel drug targets and pathways. nih.gov

By combining the speed of HTS with the precision of functional genomics, researchers can move from an initial hit to a well-understood lead compound with a validated mechanism of action in a significantly shorter timeframe.

Q & A

Basic Research Questions

Q. What are the standard spectroscopic and crystallographic methods for characterizing 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole?

  • Methodological Answer :

  • FT-IR Spectroscopy : Used to confirm functional groups (e.g., C-I, C-Cl stretches) and hydrogen bonding interactions. For pyrazole derivatives, characteristic peaks for N-H (3100–3300 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) are critical .
  • X-ray Diffraction (XRD) : Determines crystal structure and packing. Monoclinic systems are common for pyrazole derivatives, with lattice parameters refined using programs like SHELX .
  • 1H/13C NMR : Assigns proton and carbon environments. For example, aromatic protons in dichlorophenyl groups typically appear at δ 7.0–7.5 ppm, while pyrazole protons resonate at δ 8.0–8.5 ppm .

Q. How is this compound synthesized, and what catalysts are effective?

  • Methodological Answer :

  • Nucleophilic Substitution : React 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with iodinating agents (e.g., NaI/CuI) under basic conditions (K₂CO₃) to introduce iodine at the 4-position .
  • Coupling Reactions : Use Suzuki-Miyaura cross-coupling for aryl-iodo bond formation. Pd(PPh₃)₄ and Cs₂CO₃ in DMF at 80°C yield high regioselectivity .
  • Catalyst Selection : K₂CO₃ is preferred for nucleophilic substitutions due to its mild basicity and compatibility with polar aprotic solvents .

Q. What safety protocols are essential when handling halogenated pyrazole derivatives?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with iodinated or chlorinated intermediates .
  • Ventilation : Perform reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., HI gas).
  • Waste Disposal : Halogenated waste must be segregated and treated with Ca(OH)₂ to neutralize acidic residues .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in multi-step reactions?

  • Methodological Answer :

  • Stepwise Monitoring : Use TLC or HPLC to track intermediates. For example, monitor iodination efficiency via retention time shifts .
  • Solvent Optimization : Replace DMF with DMSO for higher solubility of iodinated intermediates, reducing side reactions .
  • Temperature Control : Lower reaction temperatures (e.g., 0–5°C) during iodination minimize decomposition of sensitive intermediates .

Q. How do crystallographic data resolve contradictions in structural assignments of halogenated pyrazoles?

  • Methodological Answer :

  • Disorder Modeling : For iodine atoms with positional disorder, refine occupancy ratios using SHELXL. Example: A 70:30 occupancy ratio resolved anomalous electron density in a related iodo-pyrazole .
  • Hydrogen Bonding Analysis : Compare O-H···N bond lengths (typically 1.8–2.2 Å) to distinguish tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) .
  • Validation Tools : Use PLATON or Mercury to validate torsional angles and detect steric clashes in crowded aryl substituents .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs). A small HOMO-LUMO gap (<4 eV) indicates high reactivity in Pd-catalyzed couplings .
  • NBO Analysis : Evaluate charge distribution on iodine; higher negative charge correlates with easier oxidative addition to Pd(0) .
  • Solvent Effects : Use COSMO-RS to simulate solvent polarity effects on transition states. Polar solvents (e.g., DMF) stabilize Pd intermediates, enhancing yields .

Q. How are bioisosteric replacements (e.g., iodine to fluorine) evaluated for pyrazole-based drug candidates?

  • Methodological Answer :

  • Pharmacophore Mapping : Compare electrostatic potentials (ESP) of I and F substituents using Gaussian. Fluorine’s higher electronegativity alters binding affinity in receptor pockets .
  • Metabolic Stability Assays : Incubate compounds with liver microsomes; fluorinated analogs often show longer half-lives due to reduced oxidative metabolism .
  • Crystallographic Overlays : Superimpose I- and F-substituted structures in PyMOL to assess steric compatibility. RMSD values <0.5 Å indicate viable bioisosteres .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activities of halogenated pyrazoles?

  • Methodological Answer :

  • Batch Purity Analysis : Use LC-MS to verify compound purity (>95%). Impurities like dehalogenated byproducts can skew bioactivity data .
  • Assay Standardization : Replicate assays under controlled conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
  • Meta-Analysis : Apply QSAR models to correlate substituent effects (e.g., Hammett σ values for Cl/I) with activity trends across studies .

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